8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 919041-34-2
Cat. No.: VC11788342
Molecular Formula: C24H24N6O2
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919041-34-2 |
|---|---|
| Molecular Formula | C24H24N6O2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 6-(2-aminophenyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C24H24N6O2/c1-16-15-29-20-21(26-23(29)30(16)19-13-7-6-12-18(19)25)27(2)24(32)28(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-13,15H,8,11,14,25H2,1-2H3 |
| Standard InChI Key | ZFMNTXRXDHYEIA-UHFFFAOYSA-N |
| SMILES | CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C |
| Canonical SMILES | CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C |
Introduction
8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo-purines. This classification indicates its structural relationship to purines, which are essential components of nucleic acids and play critical roles in cellular functions. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its diverse functional groups and structural attributes.
Synthesis and Applications
The synthesis of 8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several key steps, which can be optimized for industrial production to enhance yield and purity while minimizing by-products. This compound represents a valuable tool in both academic research and industrial applications due to its diverse functionalities and reactivity profiles.
Mechanism of Action
The mechanism of action for 8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific biological targets. It may modulate enzyme activity or receptor binding through competitive inhibition or allosteric modulation. The precise pathways affected depend on the biological context in which the compound is applied; ongoing research aims to elucidate these mechanisms further.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume